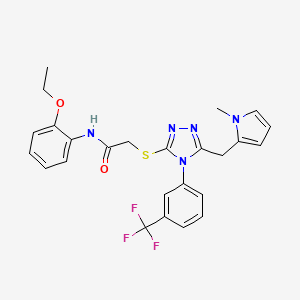

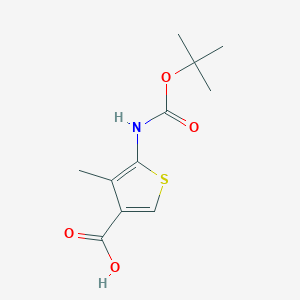

4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of significant interest in the field of medicinal chemistry due to their potential biological applications. In the first study, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, also known as antipyrine. This compound is noteworthy in drug chemistry for its use as a non-steroidal anti-inflammatory drug. The synthesis process aimed to create compounds with potential to bind nucleotide protein targets, which could have implications for the development of new therapeutic agents .

Molecular Structure Analysis

The structural characterization of newly synthesized benzamide compounds is crucial for understanding their potential interactions with biological targets. In the second study, the molecular structure of N-{[(4-nitrophenyl)amino]methyl}benzamide was elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and FTIR spectroscopy. These techniques provided detailed information about the molecular framework and functional groups present in the compound, which is essential for predicting its reactivity and binding properties .

Chemical Reactions Analysis

Although the provided data does not include specific chemical reactions involving "4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide," the studies do highlight the importance of understanding the reactivity of benzamide derivatives. The synthesis methods and structural characterizations suggest that these compounds could participate in various chemical reactions, potentially leading to the formation of new compounds with enhanced biological activity. The ability to inhibit alkaline phosphatases and ecto-5'-nucleotidases, as mentioned in the first study, indicates that these benzamide derivatives could be involved in reactions that modulate enzyme activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The spectroscopic data obtained in the second study provides insights into the electronic environment of the compound, which can affect properties such as solubility, stability, and reactivity. These properties are important for the compound's potential use in medicinal chemistry, as they will determine how the compound behaves in biological systems and how it can be formulated for drug delivery .

Aplicaciones Científicas De Investigación

Structure-Activity Relationships

Research on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, which share structural similarities with the compound , highlights the importance of aryl group modifications in enhancing the potency of small molecule ETA receptor antagonists. This suggests that modifications to the aryl group in similar compounds could be crucial for increasing their medicinal efficacy (C. Wu et al., 1997).

Antimicrobial Activity

The synthesis and evaluation of benzamide derivatives carrying a sulfonamide moiety have been reported to show interesting antimicrobial activity against a range of bacteria and fungi. This indicates the potential of sulfamoyl benzamide derivatives in developing new antimicrobial agents (M. Ghorab et al., 2017).

Biological Evaluation

A study on different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, derived from a non-steroidal anti-inflammatory drug, explored their potential biological applications. The compounds were screened against human recombinant alkaline phosphatases and ecto-5′-nucleotidases, indicating the relevance of benzamide derivatives in exploring new therapeutic agents (A. Saeed et al., 2015).

Crystal Structure Analysis

The crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide : N,N-dimethylformamide, related to the target compound, was established through X-ray diffraction studies. Such structural analyses provide foundational knowledge for understanding the interactions and potential reactivity of similar compounds (P. Sharma et al., 2016).

Anti-Tubercular Applications

The ultrasound-assisted synthesis of benzamide derivatives with anti-tubercular activity showcases the potential of such compounds in addressing infectious diseases. This highlights the versatility of benzamide derivatives in medicinal chemistry, including potential applications against tuberculosis (Urja D. Nimbalkar et al., 2018).

Propiedades

IUPAC Name |

4-(dimethylsulfamoyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S2/c1-21(2)26(23,24)17-7-5-15(6-8-17)18(22)20-14-19(10-3-4-11-19)16-9-12-25-13-16/h5-9,12-13H,3-4,10-11,14H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNUEQCDJGTINM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2526939.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2526943.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2526945.png)

![5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2526948.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2526949.png)